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Compound of Interest

[2-(Difluoromethoxy)-3-
Compound Name:
methylphenyl]boronic acid

CAS No.: 958451-78-0

Cat. No.: B12833144

Get Quote

Executive Summary

2-(Difluoromethoxy)-3-methylphenylboronic acid is a specialized organoboron building block
used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its
structural uniqueness lies in the ortho-difluoromethoxy (-OCHF

) group, which serves as a lipophilic hydrogen bond donor—a critical bioisostere for hydroxyl or
methoxy groups in medicinal chemistry.

This guide provides the definitive molecular weight data required for analytical validation and
outlines a robust synthetic protocol for its generation and utilization.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8][°]

The molecular weight of a boronic acid is not a static number in the context of mass
spectrometry due to the natural isotopic abundance of Boron (
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B: ~20%,

B: ~80%). For precise stoichiometric calculations and LC-MS identification, use the data below.

Table 1: Core Chemical Data

Property Value Notes

[2-(Difluoromethoxy)-3-
IUPAC Name ] ]
methylphenyl]boronic acid

C
H
Molecular Formula
BF
O
) Used for molarity/stoichiometry
Average Molecular Weight 201.96 g/mol ]
calculations.
Based on
Monoisotopic Mass 202.0613 Da
B (Most abundant).
Exact Mass ( Distinctive M-1 isotope peak
201.0649 Da _ _
(~25% intensity).
B)
) ) ) ) Hygroscopic; store under inert
Physical State White to off-white solid
gas.
N Limited solubility in non-polar
Solubility DMSO, Methanol, THF
solvents (Hexane).
Estimated; electron-
withdrawing -OCHF
pKa (Boronic Acid) ~8.5-9.0

lowers pKa slightly vs.

tolylboronic acid.

Structural SMILES
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Cclccec(B(O)O)c1OC(F)F

Synthetic Utility & Expertise

The 2-(difluoromethoxy) group is strategically valuable but synthetically challenging due to
steric crowding and the potential for protodeboronation.

The "Ortho-Effect" in Coupling

The position of the -OCHF

group at the ortho position (C2) relative to the boronic acid (C1) creates significant steric bulk.

e Impact: Standard Suzuki conditions (e.g., Pd(PPh

)

, Na
CO
) may be sluggish.

e Solution: Use active catalyst systems such as Pd(dppf)CI

or Pd

(dba)

/ISPhos with a strong base like K
PO

in dioxane/water to overcome the steric barrier.

Stability Warning
Boronic acids with electron-withdrawing or bulky ortho substituents are prone to

protodeboronation (loss of the boron moiety) under prolonged heating in agueous base.

o Operational Tip: Monitor the reaction by LC-MS. If the parent mass (202 Da) disappears and
the de-borylated byproduct (1-(difluoromethoxy)-2-methylbenzene) accumulates, lower the
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temperature and switch to anhydrous conditions (e.g., CsF in Toluene).

Experimental Protocols

Synthesis of 2-(Difluoromethoxy)-3-
methylphenylboronic Acid

Note: As this specific isomer is a specialized building block, the following protocol is derived

from standard methodologies for ortho-substituted arylboronic acids.

Precursor: 1-Bromo-2-(difluoromethoxy)-3-methylbenzene.

Step-by-Step Methodology:

Cryogenic Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the aryl
bromide precursor (1.0 equiv) and anhydrous THF (0.2 M concentration).

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

o Critical Check: Maintain internal temperature below -70 °C to prevent benzyne formation
or scrambling.

Borate Trapping: Stir at -78 °C for 45 minutes. Add Triisopropyl borate (1.2 equiv) rapidly in
one portion.

Warming: Allow the mixture to warm to room temperature naturally over 2 hours. The
solution should turn from clear/yellow to a cloudy suspension.

Hydrolysis: Quench with 1M HCI (aqueous) until pH ~1. Stir vigorously for 30 minutes to
hydrolyze the boronate ester to the free acid.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate.[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pdf.benchchem.com/1331/The_Difluoromethoxy_Group_A_Strategic_Tool_in_Modern_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12833144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use silica chromatography if
possible, as boronic acids can streak or degrade.

Analytical Validation (LC-MS)

To validate the molecular weight and identity:
e Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
o Expected lon: Boronic acids often fly as the methoxy-adduct [M+OMe]

or the dimer [2M-H
O-H]

in negative mode, rather than the simple [M-H]

e Target Signal: Look for m/z 201 (M-H) or m/z 233 (M+CH

O

adduct in methanol).

Visualizing the Workflow
Diagram 1: Retrosynthetic Pathway

This diagram illustrates the logical construction of the target molecule from commercially
available phenols.

CICF2H / NaOH Intermediate: n-Buli, -78°C 1. B(@iP3 Target:

; : ) . ]
2-Bromo-6-methylphenol Difiuoromethylation 1-Bromo-2-(difluoromethoxy)- M» ( (Uil STseEe: M)—» 2-(Difluoromethoxy)-

3-methylbenzene S caredize) 3-methylphenylboronic acid

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from the phenol precursor to the final boronic acid.
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Diagram 2: Suzuki-Miyaura Coupling Cycle

This diagram details the catalytic cycle when using this boronic acid, highlighting the critical
transmetallation step where steric hindrance plays a role.

Transmetallation
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Aryl Halide TA
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Click to download full resolution via product page

Caption: The catalytic cycle emphasizing the entry point of the boronic acid during
Transmetallation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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